Clorfenatermina

Descripción general

Descripción

Clorfenetermina, también conocida por sus nombres comerciales Apsedon, Desopimon y Lucofen, es un supresor del apetito serotoninérgico que pertenece a la familia de las anfetaminas. Desarrollada en 1962, es el derivado 4-cloro del supresor del apetito más conocido, la fentermina . La clorfenetermina actúa como un agente liberador de serotonina (SRA) altamente selectivo y se usó principalmente como agente anoréxico .

Mecanismo De Acción

La clorfenetermina actúa como un agente liberador de serotonina (SRA) altamente selectivo. Aumenta la liberación de serotonina de las neuronas presinápticas, lo que lleva a un aumento de los niveles de serotonina en la hendidura sináptica. Esta acción es responsable de sus efectos supresores del apetito. el uso prolongado de clorfenetermina puede conducir a hipertensión pulmonar y fibrosis cardíaca debido a sus efectos serotoninérgicos .

Aplicaciones Científicas De Investigación

La clorfenetermina se ha estudiado por sus efectos sobre la liberación de serotonina y su posible uso como supresor del apetito. Se ha implicado en trastornos del almacenamiento de lípidos e hipertensión pulmonar debido a su perfil serotoninérgico . La investigación ha demostrado que la clorfenetermina puede causar anormalidades patológicas en los pulmones de animales de laboratorio, lo que lleva a un aumento de los niveles de macrófagos alveolares y a la fosfolipidosis inducida por fármacos . A pesar de su potencial, la clorfenetermina ya no se usa debido a preocupaciones de seguridad .

Análisis Bioquímico

Biochemical Properties

Chlorphentermine plays a significant role in biochemical reactions, particularly in the modulation of lipid metabolism. It interacts with various enzymes, proteins, and biomolecules. For instance, chlorphentermine has been shown to induce the accumulation of phospholipids in pulmonary tissue, particularly phosphatidyl choline . This interaction suggests that chlorphentermine may interfere with the metabolic degradation of lipids, leading to their intracellular deposition .

Cellular Effects

Chlorphentermine affects various types of cells and cellular processes. In pulmonary tissue, it induces the formation of lamellar inclusion bodies in alveolar macrophages and other cell types . These inclusions are primarily composed of phospholipids, indicating that chlorphentermine influences lipid metabolism at the cellular level. Additionally, chlorphentermine has been observed to cause cytological alterations in the adrenal cortex and medulla, further highlighting its impact on cellular function .

Molecular Mechanism

The molecular mechanism of chlorphentermine involves its interaction with lipids due to its amphiphilic character. This interaction is believed to interfere with the metabolic degradation of lipids, leading to their intracellular accumulation . Chlorphentermine’s selective serotonin releasing properties also suggest that it may influence gene expression and cell signaling pathways related to serotonin metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chlorphentermine have been observed to change over time. Chronic administration of chlorphentermine to rats resulted in a significant increase in lung weight due to phospholipid accumulation . Histological examination showed evidence of drug-induced lipidosis, indicating long-term effects on cellular function . The exact mechanism of phospholipid accumulation remains unclear .

Dosage Effects in Animal Models

The effects of chlorphentermine vary with different dosages in animal models. Chronic administration at high doses has been associated with significant changes in organ weights, including a reduction in the weight of the heart, liver, kidney, and spleen, while increasing lung weight . These findings suggest that chlorphentermine may have toxic or adverse effects at high doses, particularly on lipid metabolism and organ function .

Metabolic Pathways

Chlorphentermine is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of phospholipids . The accumulation of phosphatidyl choline in pulmonary tissue suggests that chlorphentermine may affect metabolic flux and metabolite levels, leading to an imbalance in lipid homeostasis .

Transport and Distribution

Chlorphentermine is transported and distributed within cells and tissues, primarily affecting pulmonary and adrenal tissues . The drug’s amphiphilic nature allows it to interact with lipid membranes, facilitating its accumulation in specific cell types. This interaction may influence the localization and accumulation of chlorphentermine within cells, contributing to its biochemical effects .

Subcellular Localization

Chlorphentermine’s subcellular localization is characterized by its presence in lamellar inclusion bodies within alveolar macrophages and other cell types . These inclusions are primarily composed of phospholipids, indicating that chlorphentermine targets lipid-rich compartments within cells. The drug’s amphiphilic character and potential post-translational modifications may direct it to specific organelles, influencing its activity and function .

Métodos De Preparación

La clorfenetermina se puede sintetizar a través de varios métodos:

Método de alquilación: La alquilación de cloruro de 4-clorobencilo con 2-nitropropano produce nitroclorfenetermina.

Reacción de Grignard: La reacción de Grignard del cloruro de 4-clorobencilo con acetona forma 1-(4-clorofenil)-2-metilpropan-2-ol. La reacción de Ritter de este alcohol con cianuro de sodio en presencia de ácido produce N-formil-1-(4-clorofenil)-2-amino-2-metilpropano.

Análisis De Reacciones Químicas

La clorfenetermina se somete a varias reacciones químicas:

Oxidación: La clorfenetermina se puede oxidar para formar los N-óxidos correspondientes.

Reducción: La reducción de nitroclorfenetermina produce clorfenetermina.

Sustitución: El átomo de cloro en la clorfenetermina se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen nitropropano, cianuro de sodio y varios agentes reductores. Los principales productos formados a partir de estas reacciones son típicamente derivados de clorfenetermina con grupos funcionales modificados .

Comparación Con Compuestos Similares

La clorfenetermina es similar a otros supresores del apetito como la fentermina, la fenfluramina y la aminorex. es única en sus propiedades altamente selectivas de liberación de serotonina. A diferencia de la fentermina, que todavía se utiliza, la clorfenetermina se ha retirado del mercado debido a preocupaciones de seguridad . Otros compuestos similares incluyen:

Fentermina: Un supresor del apetito ampliamente utilizado con un mecanismo de acción diferente.

Fenfluramina: Retirada debido a su asociación con la enfermedad de la válvula cardíaca.

Aminorex: Retirada debido a su asociación con la hipertensión pulmonar.

El perfil serotoninérgico único de la clorfenetermina la diferencia de estos compuestos, pero también contribuye a sus problemas de seguridad.

Propiedades

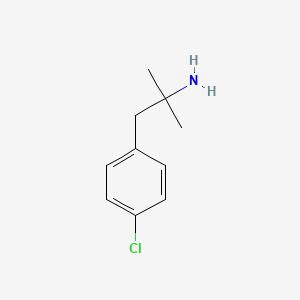

IUPAC Name |

1-(4-chlorophenyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKAMNXUHHNZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022806 | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

100-102 °C at 2.00E+00 mm Hg, 100-102 °C @ 2 MM HG | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

WHITE TO OFF-WHITE POWDER; ODORLESS & HAS BITTER TASTE; FREELY SOL IN WATER & ALC; SPARINGLY SOL IN CHLOROFORM; PRACTICALLY INSOL IN ETHER /CHLORPHENTERMINE HYDROCHLORIDE/ | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

MOST ANOREXIANTS ARE STIMULANTS OF CNS ... RESULTS OF ... ANIMAL STUDIES HAVE SUGGESTED, BUT NOT PROVED, THAT ALL ANOREXIANTS EXCEPT MAZINDOL ... AFFECT APPETITE CONTROL CENTERS OF HYPOTHALAMUS ... . /ANOREXIANTS/, MOST ANOREXIANTS ARE STIMULANTS OF CNS ... ., The binding of chlorphentermine to phospholipids in alveolar lavage materials and lung cells was studied in rats. In a preliminary experiment, lungs removed from male Sprague Dawley rats were lavaged. The lavage fluid was incubated with 10 mM chlorphentermine and 50 micromolar 1-anilino-8-naphthalene sulfonate. After differential centrifugation, the extent of binding of chlorphentermine to phospholipids in the various lavage fractions was determined using a fluorometric assay based on 1-anilino-8-naphthalene sulfonate. Chlorphentermine was bound equally to phospholipids in all fractions. Male Sprague Dawley rats were injected with 25 mg/kg (14)C labeled chlorphentermine daily for 3 days. They were killed 24 hr after the last dose and the lungs were removed and lavaged. The extent of chlorphentermine/phospholipid binding in the cell free whole lavage fluid, alveolar macrophages, type II cells, and other pneumocytes was determined. Chlorphentermine was bound to phospholipids in whole lavage fluid in a 1:100 mole ratio. Chlorphentermine bound to phospholipids in the alveolar macrophages, type II cells, and other lung lung cells in mole ratios of 1:18, 1:33, and 1:333, respectively. The authors conclude that chlorphentermine binds to pulmonary surfactant phospholipids in vitro. In vivo, it binds to phospholpids in at least three different compartments: acellular lavage fluid, alveolar macrophages, and type II cells. The interaction of chlorphentermine with phosphoplipids may impair phospholipid degradation resulting in phospholipidosis in surfactant materials and alveolar macrophages. | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIQUID | |

CAS No. |

461-78-9 | |

| Record name | Chlorphentermine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorphentermine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorphentermine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01556 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorphentermine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorphentermine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENTERMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NHW07912O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORPHENTERMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3303 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of chlorphentermine?

A1: While the exact mechanism remains under investigation, research suggests chlorphentermine exerts its anorectic effect by interacting with the central nervous system, potentially within the lateral hypothalamus. [] Studies also show its effect is reduced by pretreatment with tetrabenazine, a monoamine depleter, implicating the role of monoamines like serotonin in its action. []

Q2: Does chlorphentermine influence the cardiovascular system?

A2: Yes, chlorphentermine exhibits cardiovascular effects similar to diethylpropion and d-amphetamine, including positive chronotropic and inotropic effects on the heart. [] It also induces a pressor response, causes transient vasoconstriction in the femoral artery, and transiently increases coronary blood flow when administered directly into the coronary artery. []

Q3: What is the most notable adverse effect associated with chronic chlorphentermine administration?

A3: Chronic chlorphentermine administration is primarily associated with the development of phospholipidosis, a metabolic disorder characterized by the excessive accumulation of phospholipids within lysosomes, leading to the formation of lamellar bodies in various tissues. [, , , , , , ]

Q4: Which organs are most susceptible to chlorphentermine-induced phospholipidosis?

A4: Lungs are particularly susceptible to chlorphentermine-induced phospholipidosis, exhibiting significant increases in total phospholipid content and all individual phospholipid classes, particularly phosphatidylcholine. [, , ] The kidneys are also affected, showing elevated levels of various phospholipid components, especially phosphatidylinositol. [, ] Additionally, the adrenal cortex, particularly in rats, demonstrates significant lipid accumulation. []

Q5: What is the proposed mechanism behind chlorphentermine-induced phospholipidosis?

A5: The prevailing hypothesis suggests chlorphentermine's amphiphilic nature enables its interaction with phospholipids, leading to their accumulation within lysosomes. [, , , ] This accumulation may stem from impaired lysosomal phospholipid degradation, potentially due to the inhibition of enzymes like phospholipase C. [, ]

Q6: Are there age-related differences in susceptibility to chlorphentermine-induced phospholipidosis?

A6: Yes, research shows age plays a significant role in the manifestation of chlorphentermine-induced phospholipidosis. [, ] While newborns are highly susceptible, exhibiting both morphological and metabolic changes in the lungs, adult rats demonstrate greater resistance. [] Interestingly, direct administration to newborns induces phospholipidosis without causing mortality, unlike in utero exposure. []

Q7: How is chlorphentermine metabolized in the body?

A7: N-oxidation constitutes a significant metabolic pathway for chlorphentermine. [, ] This process yields metabolites like N-hydroxychlorphentermine, which can be further converted to nitrones or C-nitroso and nitro compounds. [, ]

Q8: How does the presence of a para-chlorine atom influence the pharmacokinetics of chlorphentermine?

A8: The para-chlorine substituent contributes to the prolonged pharmacological effects of chlorphentermine, potentially by influencing its metabolism and lipid/aqueous distribution ratios. [, ] This structural feature distinguishes it from its parent compound, phentermine, affecting its tissue accumulation and elimination profiles. [, ]

Q9: What are the primary routes of chlorphentermine elimination?

A9: Urinary excretion represents a major elimination route for chlorphentermine and its metabolites. [, ] Acidifying the urine has been shown to enhance the excretion of unchanged chlorphentermine, suggesting pH-dependent renal elimination. []

Q10: How does the structure of chlorphentermine contribute to its pharmacological activity?

A10: Chlorphentermine's amphiphilic nature, characterized by its hydrophobic ring structure and hydrophilic side chain, plays a crucial role in its interactions with phospholipids and subsequent development of phospholipidosis. [] The para-chlorine substitution further influences its pharmacokinetic properties, contributing to its prolonged duration of action. []

Q11: Does the N-methylation of chlorphentermine impact its activity?

A11: While direct comparisons are limited within the provided research, N-methylation plays a role in the structure-activity relationships of similar amphetamine derivatives. [] This modification can influence the compound's ability to cross the blood-brain barrier and interact with monoamine transporters, ultimately affecting its pharmacological and toxicological profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.